molecular formula C14H10BrF3 B8322848 2-(Trifluoromethyl)benzhydryl bromide

2-(Trifluoromethyl)benzhydryl bromide

Cat. No.: B8322848
M. Wt: 315.13 g/mol
InChI Key: DSCVUPRIQQQPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)benzhydryl bromide is a useful research compound. Its molecular formula is C14H10BrF3 and its molecular weight is 315.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H10BrF3

Molecular Weight

315.13 g/mol

IUPAC Name

1-[bromo(phenyl)methyl]-2-(trifluoromethyl)benzene

InChI

InChI=1S/C14H10BrF3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16,17)18/h1-9,13H

InChI Key

DSCVUPRIQQQPNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(Trifluoromethyl)benzhydrol (20.2 g, 79.9 mmol) was dissolved in ethyl ether (195 mL), and cooled in an ice-H2O bath, under N2. To the resulting solution was added, dropwise, a solution of PBr3 (3.80 mL, 40.0 mmol) in ethyl ether (95 mL). After addition was complete, the reaction mixture was brought to room temperature and stirred for 16 hours. The reaction mixture was cooled in an ice-H2O bath and quenched with H2O (200 mL). The aqueous layer was extracted with ethyl ether (2×200 mL). The combined organic extracts were dried (MgSO4), filtered, and concentrated to dryness at low heat to give a quantitative yield of product bromide as a pale yellow oil. 300 MHz 1H NMR (CDCl3): δ6.69 (s, 1H, (Ph)2CH. MS: 235 (M+ -Br).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Quantity
195 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Quantity
95 mL
Type
solvent
Reaction Step Four

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